molecular formula C13H19NO B2707334 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-77-0

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2707334
CAS No.: 478048-77-0
M. Wt: 205.301
InChI Key: KACIGXXYHOZGNQ-UHFFFAOYSA-N
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Description

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its pharmacological versatility. 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine features a tert-butyl group at position 3 and a methyl group at position 6 (Figure 1). This substitution pattern enhances steric bulk and electron-donating effects, which are critical for modulating receptor interactions and pharmacokinetic properties.

The benzoxazine core is associated with diverse bioactivities, including calcium antagonism (), antihypertensive effects (), potassium channel activation (), and dual antithrombotic activity (). The tert-butyl group at position 3 may improve metabolic stability, while the methyl group at position 6 could influence regioselectivity in electrophilic substitutions, as seen in formylation studies ().

Properties

IUPAC Name

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-5-6-11-10(7-9)14-12(8-15-11)13(2,3)4/h5-7,12,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIGXXYHOZGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

Polymer Synthesis

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is utilized as a monomer for synthesizing thermosetting polymers. It exhibits high thermal stability and excellent mechanical properties, making it suitable for high-performance applications.

Property Value
Glass Transition Temp (Tg)High (>200 °C)
Thermal Decomposition Temp>300 °C
Mechanical StrengthExcellent

Coatings and Adhesives

The compound serves as a curing agent in epoxy formulations. Its incorporation enhances the adhesion properties and chemical resistance of coatings, making them ideal for industrial applications.

Research indicates that derivatives of benzoxazine compounds exhibit significant biological activities, including:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungal infections.
  • Anticancer : Preliminary studies suggest potential anticancer properties.

A review of the biological activities of benzoxazines highlights their potential as therapeutic agents due to their structural versatility and ability to be modified for enhanced efficacy .

Drug Development

The compound's unique structure allows it to be explored for drug development, particularly in creating novel pharmaceuticals with improved bioavailability and reduced side effects.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of benzoxazine derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

Case Study 2: Polymer Coatings

In a comparative study on polymer coatings using various benzoxazine monomers, it was found that those incorporating this compound displayed superior corrosion resistance and mechanical properties compared to conventional coatings. The study concluded that this compound could enhance the longevity and durability of protective coatings in harsh environments .

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine with derivatives bearing substituents at positions 6 and 8:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Evidence Source
3-tert-Butyl-6-methyl 3-tert-butyl, 6-methyl 207.29 (estimated) Not reported Potential cardiovascular/antithrombotic activity N/A (inferred)
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine 6-NO₂ 180.2 117–119 High purity (97%); reactive nitro group
6-Bromo-7-fluoro 6-Br, 7-F 232.05 Not reported Halogenated; potential antimicrobial
6,8-Dimethyl 6-CH₃, 8-CH₃ 163.22 Not reported Electron-donating; synthetic precursor
6-Bromo-8-chloro 6-Br, 8-Cl 227.05 Not reported Dual halogen; structural diversity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity for further functionalization but may reduce metabolic stability.
  • Halogen substituents (Br, F, Cl) enhance lipophilicity and binding to hydrophobic pockets in biological targets, as seen in GPIIb/IIIa receptor antagonists ().
  • Methyl groups (e.g., 6,8-dimethyl in ) improve solubility and synthetic accessibility but lack the steric bulk of tert-butyl, which is critical for receptor selectivity ().
Cardiovascular and Antithrombotic Activity
Potassium Channel Activation
  • 4-Substituted derivatives (e.g., 4-aryl groups in ) show potent potassium channel activation, but substitution at position 3 (as in the target compound) remains unexplored, indicating a gap in SAR studies.

Biological Activity

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine class of heterocycles, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO with a molecular weight of 205.25 g/mol. The structure consists of a benzene ring fused with an oxazine ring, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Activity

Benzoxazine derivatives have also been investigated for their anticancer properties. Specifically, studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation was noted in several cancer cell lines.

Anti-inflammatory Effects

In animal models, this compound has shown potential as an anti-inflammatory agent. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a possible therapeutic application in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Cell Membrane Interaction : The hydrophobic tert-butyl group enhances membrane penetration.
  • Enzyme Inhibition : The oxazine moiety may interact with key enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects.

Study on Anticancer Activity

In a study published in Molecular Pharmacology, researchers evaluated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. The mechanism was linked to increased apoptosis and disruption of the cell cycle at the G2/M phase .

Study on Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Treatment with 50 mg/kg body weight significantly reduced paw swelling and histological signs of inflammation compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do solvent-free approaches improve efficiency?

  • Methodological Answer : The compound is typically synthesized via Mannich condensation, using phenol derivatives, amines, and formaldehyde. Solvent-free methods reduce purification complexity and enhance reaction efficiency by minimizing side products . For instance, bio-based benzoxazines have been synthesized using solventless techniques with sesamol, furfurylamine, and benzaldehyde, achieving high yields under mild conditions . Key steps include optimizing molar ratios (e.g., 1:1:1 for phenol:amine:formaldehyde) and thermal curing at 160–200°C for polymerization .

Q. How is the thermal stability of polybenzoxazines derived from this compound characterized?

  • Methodological Answer : Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) are used to determine glass transition temperatures (TgT_g) and curing exotherms. For example, hydroxyl group substitutions (e.g., methylol) can increase TgT_g by 20–30°C due to hydrogen-bonding networks . Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>300°C) and char yields (>40%), critical for aerospace and electronics applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substituent effects on benzoxazine polymerization kinetics?

  • Methodological Answer : Discrepancies arise from para- vs. meta-substituent influences on ring-opening temperatures. Para-substituents (e.g., -CH₃) lower polymerization temperatures via steric effects, while meta-substituents delay curing due to reduced electronic activation . To validate, combine isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa method) with in-situ FT-IR to track oxazine ring-opening rates . Monte Carlo simulations further model hydrogen-bonding impacts on TgT_g, aligning experimental and computational data .

Q. What methodological challenges arise in studying the antibacterial mechanisms of benzoxazine-functionalized composites?

  • Methodological Answer : Blending benzoxazines with thermoplastics (e.g., polypropylene) requires melt-processing optimization to prevent thermal degradation. Antibacterial efficacy against E. coli and S. aureus is assessed via zone-of-inhibition assays (ISO 20743 standard) . Challenges include maintaining benzoxazine’s bioactivity post-processing and quantifying leaching kinetics using HPLC. Recent studies suggest quaternary ammonium-functionalized benzoxazines enhance bactericidal activity via membrane disruption .

Q. How can molecular design flexibility of benzoxazines be exploited to tailor properties for high-performance composites?

  • Methodological Answer : Hybridizing benzoxazine with epoxy, BMI, or cyanate ester resins enhances thermal stability (Tg>250°CT_g > 250°C) and flame retardancy (UL-94 V0 rating) . For example, cyanate ester-functional benzoxazines exhibit 10–15% higher char yields than blends . Computational tools (e.g., DFT for HOMO-LUMO analysis) predict reactivity, while co-polymerization with bio-based monomers (e.g., cardanol) balances sustainability and performance .

Data-Driven Research Focus

Q. What advanced techniques validate structure-property relationships in benzoxazine-based shape-memory polymers?

  • Methodological Answer : Shape recovery ratios (>95%) are quantified via cyclic thermomechanical testing (ASTM D638). Incorporating flexible spacers (e.g., polydimethylsiloxane) into benzoxazine networks reduces storage modulus (DMA) while enhancing elasticity . In-situ SAXS/WAXS reveals microphase separation dynamics during programming-recovery cycles .

Q. How do bio-based benzoxazines compare to petroleum-derived analogs in terms of processability and performance?

  • Methodological Answer : Bio-based variants (e.g., sesamol-furfurylamine benzoxazine) exhibit comparable TgT_g (~180°C) but require stricter moisture control during synthesis . Life-cycle assessments (ISO 14040) show 20–30% lower carbon footprints, though viscosity profiles (via rheometry) differ due to residual phenolic hydroxyl groups .

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